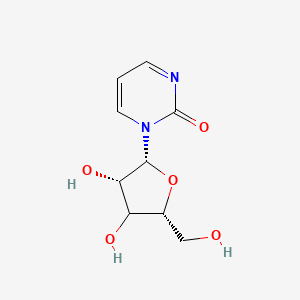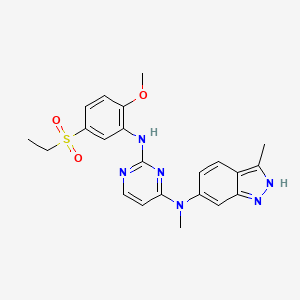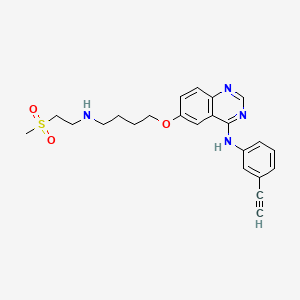
4-Deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC309132, also known as Zebularine, is a chemical compound with the molecular formula C₉H₁₂N₂O₅ and a molecular weight of 228.2 g/mol . It is a cytidine analogue containing a 2-(1H)-pyrimidinone ring. Zebularine is primarily known for its role as a DNA methyltransferase inhibitor and cytidine deaminase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zebularine can be synthesized through a multi-step process starting from uridine. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Zebularine involves optimizing the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Zebularine undergoes several types of chemical reactions, including:
Oxidation: Zebularine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Zebularine into its reduced forms.
Substitution: Zebularine can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents like dimethyl sulfoxide (DMSO) and water .
Major Products
The major products formed from these reactions include various derivatives of Zebularine, which can have different biological activities and properties .
Scientific Research Applications
Zebularine has a wide range of scientific research applications, including:
Mechanism of Action
Zebularine exerts its effects by inhibiting DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. By forming a covalent complex with these enzymes, Zebularine prevents the methylation of DNA, leading to the reactivation of silenced genes . Additionally, Zebularine inhibits cytidine deaminase, an enzyme involved in the metabolism of cytidine .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor with similar demethylating properties.
Decitabine: A cytidine analogue used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Vidaza: A drug used to treat certain types of cancer by inhibiting DNA methylation.
Uniqueness
Zebularine is unique in its stability and ability to form a tight, covalent complex with DNA methyltransferases, making it a valuable tool in epigenetic research . Its dual inhibition of DNA methyltransferases and cytidine deaminase also sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6?,7+,8-/m1/s1 |
InChI Key |
RPQZTTQVRYEKCR-SNYGBICDSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(propylamino)phenyl]-N-(pyridin-4-ylmethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754997.png)


![N-[(4-chlorophenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755016.png)

![methyl N-(6-{4-[(phenylcarbamoyl)amino]phenoxy}-1H-1,3-benzodiazol-2-yl)carbamate](/img/structure/B10755036.png)
![3-[[4-[(1,3-Dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755042.png)
![N-[(4-methoxyphenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755048.png)



![4-(pyrazolo[1,5-b]pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine](/img/structure/B10755087.png)


